![molecular formula C15H19Cl2N3O2S B2742591 1-Cyclohexyl-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea CAS No. 1022404-05-2](/img/structure/B2742591.png)

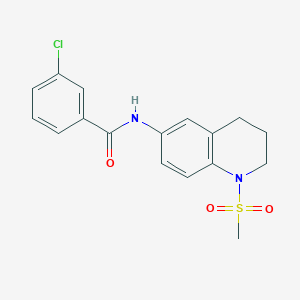

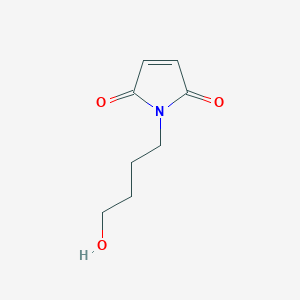

1-Cyclohexyl-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclohexyl-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea, also known as DCPAU, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of thiourea derivatives and has been found to have various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

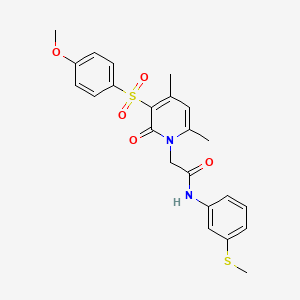

Enzyme Inhibition and Mercury Sensing

Thiourea derivatives have been recognized for their efficiency as enzyme inhibitors, particularly against acetylcholinesterase and butyrylcholinesterase, which are key in studying neurodegenerative diseases. These compounds also show potential as sensing probes for mercury, a toxic metal, using spectrofluorimetric techniques. Such studies highlight the dual application of thiourea derivatives in both biological enzyme inhibition and environmental monitoring of toxic substances (Rahman et al., 2021).

Insecticidal Activities

Thiourea compounds have been designed and synthesized with substituted phenoxy acetic acid pharmacophores, showing significant insecticidal activities. This application is particularly relevant in agricultural chemistry, where the development of new pesticides is crucial for pest management. The effectiveness of these compounds against Armyworm, demonstrating an 80% death rate at specific concentrations, provides a foundation for further exploration in pest control solutions (Jia, 2015).

Synthesis of Complex Molecules

Thiourea participation in [3+2] cycloaddition with donor-acceptor cyclopropanes offers an efficient route to synthesize diverse 2-amino-4,5-dihydrothiophenes, demonstrating the versatility of thiourea in facilitating complex chemical reactions. This method provides a pathway for producing optically active compounds from enantiomerically pure cyclopropanes, showcasing the importance of thiourea in organic synthesis and the development of new methodologies (Xie et al., 2019).

Propiedades

IUPAC Name |

1-cyclohexyl-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2N3O2S/c16-11-7-4-8-12(14(11)17)22-9-13(21)19-20-15(23)18-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,19,21)(H2,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGGYKYNWZGSJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NNC(=O)COC2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2742508.png)

![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2742509.png)

![(5-Bromopyridin-3-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2742512.png)

![tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2742517.png)

![[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2742520.png)

![N,N-diethyl-2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2742521.png)

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2742525.png)